![molecular formula C6H8N3O4P-2 B1262868 4-Amino-2-methyl-5-(phosphooxymethyl)pyrimidine](/img/structure/B1262868.png)
4-Amino-2-methyl-5-(phosphooxymethyl)pyrimidine
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Overview
Description
4-amino-2-methyl-5-phosphonatooxymethylpyrimidine(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 4-amino-2-methyl-5-phosphooxymethylpyrimidine; major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 4-amino-2-methyl-5-phosphooxymethylpyrimidine.
Scientific Research Applications
Isostructural Nature and Hydrogen Bonding
A study by Trilleras et al. (2009) explored the isostructural nature of certain pyrimidine compounds, including 4-amino-2-methyl-5-(phosphooxymethyl)pyrimidine. They focused on how these compounds form hydrogen-bonded sheets, providing insight into the molecular structure and polarization effects in these pyrimidines (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Role in Thiamine Biosynthesis
Research conducted by White (1981) highlighted the incorporation of 4-amino-5-hydroxymethylpyrimidine into thiamine in microorganisms like Escherichia coli and Bacillus subtilis. This study is significant for understanding the biosynthesis pathway of thiamine pyrimidine in various organisms (White, 1981).
Antiviral Activity
A study by Hocková et al. (2003) investigated the antiviral activity of pyrimidine derivatives, including 4-amino-2-methyl-5-(phosphooxymethyl)pyrimidine. Their findings indicate that certain derivatives of pyrimidine exhibit significant inhibitory activity against retroviruses, contributing to the field of antiviral drug research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Crystal Structure and Molecular Recognition
Research by Rajam et al. (2017) focused on the crystal structure of pyrimidine derivatives, including the study of tautomeric forms and their hydrogen bonding patterns. This research provides valuable information for drug design, particularly in understanding how pharmaceuticals containing pyrimidine function at the molecular level (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
properties
Product Name |
4-Amino-2-methyl-5-(phosphooxymethyl)pyrimidine |
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Molecular Formula |
C6H8N3O4P-2 |
Molecular Weight |
217.12 g/mol |
IUPAC Name |
(4-amino-2-methylpyrimidin-5-yl)methyl phosphate |
InChI |
InChI=1S/C6H10N3O4P/c1-4-8-2-5(6(7)9-4)3-13-14(10,11)12/h2H,3H2,1H3,(H2,7,8,9)(H2,10,11,12)/p-2 |
InChI Key |
PKYFHKIYHBRTPI-UHFFFAOYSA-L |
SMILES |
CC1=NC=C(C(=N1)N)COP(=O)([O-])[O-] |
Canonical SMILES |
CC1=NC=C(C(=N1)N)COP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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